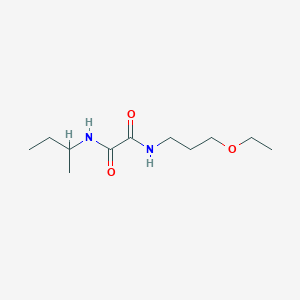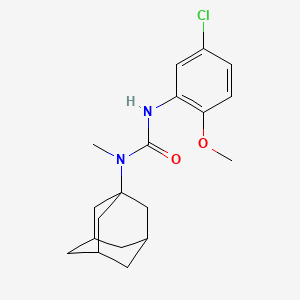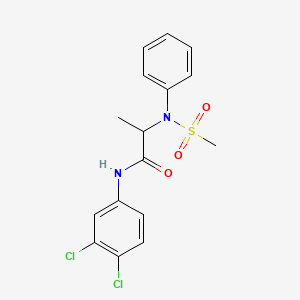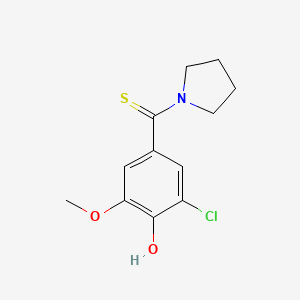
N-(sec-butyl)-N'-(3-ethoxypropyl)ethanediamide
Overview
Description
N-(sec-butyl)-N'-(3-ethoxypropyl)ethanediamide, commonly known as ABE-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ABE-7 is a chiral molecule with two enantiomers, and it belongs to the family of N,N-disubstituted ethylenediamine derivatives. In
Mechanism of Action
The mechanism of action of ABE-7 is not well understood, but it is believed to involve the formation of stable complexes with metal ions and small molecules. ABE-7 can also interact with proteins and enzymes, leading to changes in their activity. In addition, ABE-7 has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
ABE-7 has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to form stable complexes with metal ions and small molecules. ABE-7 has also been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for cancer treatment. In addition, ABE-7 has been shown to increase the yield and quality of crops, making it a potential candidate for agricultural applications.
Advantages and Limitations for Lab Experiments
One advantage of using ABE-7 in lab experiments is its ability to form stable complexes with metal ions and small molecules, making it a useful tool for drug delivery and analytical chemistry. ABE-7 also has antioxidant and anti-inflammatory properties, which may be useful in studying various diseases. However, one limitation of using ABE-7 is its low yield in the synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of ABE-7. One direction is to further investigate its potential as a drug delivery agent, as well as its antioxidant and anti-inflammatory properties. Another direction is to study its potential as a plant growth regulator and pesticide, as well as its use in material science as a chiral selector and polymer modifier. In addition, further research is needed to understand the mechanism of action of ABE-7 and its potential applications in various fields.
Scientific Research Applications
ABE-7 has been investigated for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, ABE-7 has shown promising results as a drug delivery agent, as it can form stable complexes with metal ions and small molecules. In addition, ABE-7 has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
In agriculture, ABE-7 has been studied as a plant growth regulator, as it has been shown to increase the yield and quality of crops. ABE-7 has also been investigated for its potential use as a pesticide, as it can inhibit the growth of certain pests and pathogens.
In material science, ABE-7 has been used as a chiral selector in chromatography, as it can separate enantiomers of various compounds. ABE-7 has also been studied for its potential use as a polymer modifier, as it can improve the mechanical properties of polymers.
properties
IUPAC Name |
N'-butan-2-yl-N-(3-ethoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-9(3)13-11(15)10(14)12-7-6-8-16-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCUUOHMZLEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCCCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-butan-2-yl-N-(3-ethoxypropyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4115293.png)

![N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
![4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4115316.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4115323.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)

![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)
![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)
